molecular formula C21H29N5 B10876569 2-(7-benzyl-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-diethylethanamine

2-(7-benzyl-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-diethylethanamine

Cat. No.: B10876569
M. Wt: 351.5 g/mol
InChI Key: RQQCCQOXDYNYLO-UHFFFAOYSA-N
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Description

N-[2-(7-BENZYL-4-IMINO-5,6-DIMETHYL-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL)ETHYL]-N,N-DIETHYLAMINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure containing both pyrrole and pyrimidine rings. The presence of benzyl, imino, and diethylamine groups further enhances its chemical complexity and potential biological activity.

Preparation Methods

The synthesis of N-[2-(7-BENZYL-4-IMINO-5,6-DIMETHYL-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL)ETHYL]-N,N-DIETHYLAMINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the benzyl, imino, and diethylamine groups. Common reagents used in these reactions include various alkylating agents, reducing agents, and catalysts. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-[2-(7-BENZYL-4-IMINO-5,6-DIMETHYL-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL)ETHYL]-N,N-DIETHYLAMINE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and imino groups.

    Condensation: It can participate in condensation reactions to form larger, more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[2-(7-BENZYL-4-IMINO-5,6-DIMETHYL-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL)ETHYL]-N,N-DIETHYLAMINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(7-BENZYL-4-IMINO-5,6-DIMETHYL-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL)ETHYL]-N,N-DIETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to a range of biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

N-[2-(7-BENZYL-4-IMINO-5,6-DIMETHYL-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL)ETHYL]-N,N-DIETHYLAMINE can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share a similar heterocyclic structure and exhibit a range of biological activities.

    Pyrimidine derivatives: These compounds are known for their anticancer and antiviral properties.

    Imidazole derivatives: These compounds have significant antimicrobial potential.

The uniqueness of N-[2-(7-BENZYL-4-IMINO-5,6-DIMETHYL-4,7-DIHYDRO-3H-PYRROLO[2,3-D]PYRIMIDIN-3-YL)ETHYL]-N,N-DIETHYLAMINE lies in its specific combination of functional groups and its potential for diverse biological activities .

Properties

Molecular Formula

C21H29N5

Molecular Weight

351.5 g/mol

IUPAC Name

2-(7-benzyl-4-imino-5,6-dimethylpyrrolo[2,3-d]pyrimidin-3-yl)-N,N-diethylethanamine

InChI

InChI=1S/C21H29N5/c1-5-24(6-2)12-13-25-15-23-21-19(20(25)22)16(3)17(4)26(21)14-18-10-8-7-9-11-18/h7-11,15,22H,5-6,12-14H2,1-4H3

InChI Key

RQQCCQOXDYNYLO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C=NC2=C(C1=N)C(=C(N2CC3=CC=CC=C3)C)C

Origin of Product

United States

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